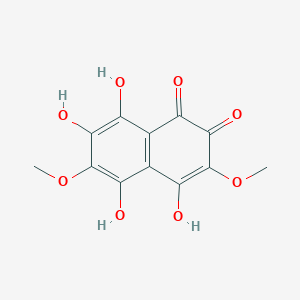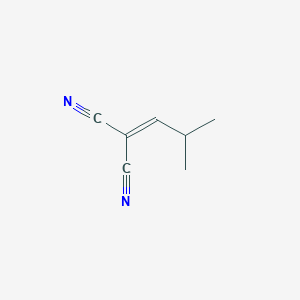
dTpdU
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dTpdU is a complex organic compound that belongs to the class of nucleoside phosphates. These compounds are essential in various biological processes, including the formation of nucleic acids and energy transfer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dTpdU typically involves the following steps:
Formation of the Nucleoside Base: The pyrimidine bases are synthesized through a series of reactions involving condensation and cyclization.
Glycosylation: The nucleoside base is attached to a sugar moiety (oxolane ring) through glycosylation reactions.
Phosphorylation: The nucleoside is phosphorylated using reagents such as phosphoric acid or phosphoryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions may occur at the carbonyl groups in the pyrimidine rings.
Substitution: Nucleophilic substitution reactions can take place at the phosphate group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted nucleoside phosphates.
Applications De Recherche Scientifique
Chemistry
Synthesis of Nucleic Acids: Used as building blocks in the synthesis of DNA and RNA.
Catalysis: Acts as a catalyst in certain biochemical reactions.
Biology
Cellular Metabolism: Plays a role in energy transfer within cells.
Signal Transduction: Involved in cellular signaling pathways.
Medicine
Antiviral Agents: Used in the development of antiviral drugs.
Cancer Therapy: Investigated for its potential in cancer treatment.
Industry
Biotechnology: Utilized in various biotechnological applications, including genetic engineering and molecular biology research.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It participates in biochemical pathways by acting as a substrate or inhibitor, thereby influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine Triphosphate (ATP): A key energy carrier in cells.
Cytidine Monophosphate (CMP): A nucleotide involved in RNA synthesis.
Uniqueness
dTpdU is unique due to its specific structure, which allows it to participate in specialized biochemical reactions and pathways.
Propriétés
Numéro CAS |
10318-59-9 |
|---|---|
Formule moléculaire |
C19H25N4O12P |
Poids moléculaire |
532.4 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H25N4O12P/c1-9-6-23(19(29)21-17(9)27)16-5-11(12(7-24)33-16)35-36(30,31)32-8-13-10(25)4-15(34-13)22-3-2-14(26)20-18(22)28/h2-3,6,10-13,15-16,24-25H,4-5,7-8H2,1H3,(H,30,31)(H,20,26,28)(H,21,27,29)/t10-,11+,12+,13+,15+,16+/m0/s1 |
Clé InChI |
JEFGXHFUMBYQPS-PCKPYIHYSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=CC(=O)NC4=O)O |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=CC(=O)NC4=O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=CC(=O)NC4=O)O |
Synonymes |
2'-deoxyuridylyl-(5'-3')thymidine dTpdU thymidylyl-(3'-5')deoxyuridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















